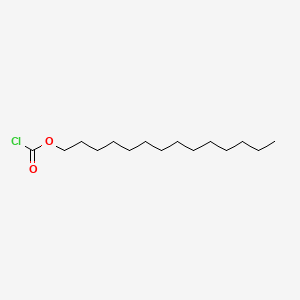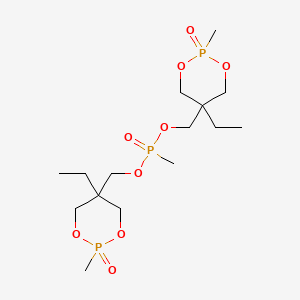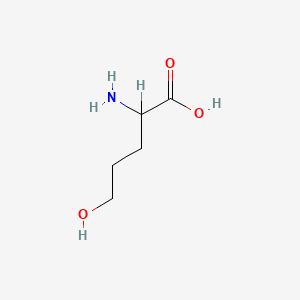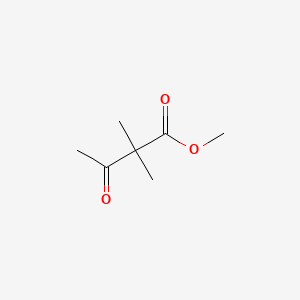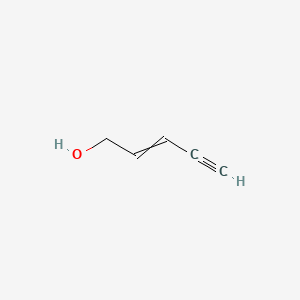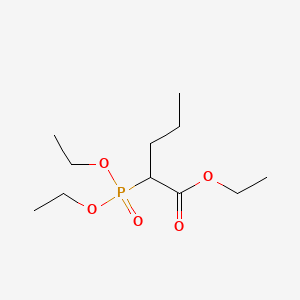![molecular formula C20H10K2N2O4 B1582410 [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt CAS No. 63451-34-3](/img/structure/B1582410.png)
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt
描述
“2,2’-Biquinoline” is a type of organic compound known as a biquinoline, which consists of two quinoline moieties connected at the 2-position. The “4,4’-dicarboxylic acid, dipotassium salt” indicates that there are carboxylic acid groups at the 4-position of each quinoline ring, and these have been neutralized by potassium ions.
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the biquinoline structure followed by functionalization to introduce the carboxylic acid groups. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling reactions.Molecular Structure Analysis
The molecular structure would feature a planar biquinoline core with carboxylic acid groups at the 4-position of each ring. These groups would be ionized in the presence of potassium ions, leading to a dipotassium salt.Chemical Reactions Analysis
As an organic compound, “[2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt” would be expected to undergo various types of organic reactions. The presence of the carboxylic acid groups could allow for reactions such as esterification or amide formation.Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the structure of the compound. For instance, the presence of the ionized carboxylic acid groups could increase solubility in water compared to a non-ionized biquinoline.科学研究应用
Application 1: Determination of Copper and Protein Assays
- Summary of the Application : “[2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt” is used for the determination of copper. It is also used for the determination of protein concentration .
- Methods of Application or Experimental Procedures : The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes : The outcomes of these determinations were not specified in the source .
Application 2: Improving the Affinity of a Bacterial Sucrose Synthase for UDP
- Summary of the Application : In this study, Sucrose Synthase from the bacterium Acidithiobacillus caldus, which has a higher affinity for ADP as reflected by the 25-fold lower K m value compared to UDP, was used as a test case to scrutinize the effect of introducing plant residues at positions in a putative nucleotide binding motif surrounding the nucleobase ring of NDP .
- Methods of Application or Experimental Procedures : All eight single to sextuple mutants had similar activities as the wild-type enzyme but significantly reduced K m values for UDP (up to 60 times). In addition, substrate inhibition by UDP is introduced by a methionine at position 637 .
- Results or Outcomes : The affinity for ADP also increased for all but one variant, although the improvement was much smaller compared to UDP. Further characterization of a double mutant also revealed more than 2-fold reduction in K m values for CDP and GDP .
Application 3: Color Reagent Preparation
- Summary of the Application : “[2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt” is used in the preparation of a color reagent .
- Methods of Application or Experimental Procedures : The color reagent is prepared by combining 23 parts of a solution containing 1.5 g/L 4,4′-dicarboxy-2,2′-biquinoline dipotassium salt and 62.3 g/L anhydrous Na2CO3, 1 part of a solution composed of 23 g/L aspartic acid, 33 g/L anhydrous Na2CO3, and 7.3 g/L CuSO4 and 6 parts ethanol .
- Results or Outcomes : The outcomes of this preparation were not specified in the source .
Application 4: Production of the C-Glucoside Nothofagin
- Summary of the Application : A bacterial Sucrose Synthase variant that is suitable for the recycling of UDP during glycosylation reactions was established. This variant was successfully demonstrated by combining it with a glycosyltransferase in a one-pot reaction for the production of the C-glucoside nothofagin, a health-promoting flavonoid naturally found in rooibos (tea) .
- Methods of Application or Experimental Procedures : The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes : The outcomes of this production were not specified in the source .
Application 5: Preparation of Color Reagent
- Summary of the Application : “[2,2’-Biquinoline]-4,4’-dicarboxylic acid, dipotassium salt” is used in the preparation of a color reagent .
- Methods of Application or Experimental Procedures : The color reagent is prepared by combining 23 parts of a solution containing 1.5 g/L 4,4′-dicarboxy-2,2′-biquinoline dipotassium salt and 62.3 g/L anhydrous Na2CO3, 1 part of a solution composed of 23 g/L aspartic acid, 33 g/L anhydrous Na2CO3, and 7.3 g/L CuSO4 and 6 parts ethanol .
- Results or Outcomes : The outcomes of this preparation were not specified in the source .
Application 6: Production of the C-Glucoside Nothofagin
- Summary of the Application : A bacterial Sucrose Synthase variant that is suitable for the recycling of UDP during glycosylation reactions was established. This variant was successfully demonstrated by combining it with a glycosyltransferase in a one-pot reaction for the production of the C-glucoside nothofagin, a health-promoting flavonoid naturally found in rooibos (tea) .
- Methods of Application or Experimental Procedures : The specific experimental procedures and technical details were not provided in the source .
- Results or Outcomes : The outcomes of this production were not specified in the source .
安全和危害
The safety and hazards would depend on factors such as the specific properties of the compound and how it is handled. As with all chemicals, appropriate safety precautions should be taken when handling.
未来方向
The future directions for research on this compound could include exploring its potential applications, such as its use as a ligand in coordination chemistry or in the synthesis of more complex molecules.
属性
IUPAC Name |
dipotassium;2-(4-carboxylatoquinolin-2-yl)quinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O4.2K/c23-19(24)13-9-17(21-15-7-3-1-5-11(13)15)18-10-14(20(25)26)12-6-2-4-8-16(12)22-18;;/h1-10H,(H,23,24)(H,25,26);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYSOCFXPUNTJG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=NC4=CC=CC=C4C(=C3)C(=O)[O-])C(=O)[O-].[K+].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H10K2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3069851 | |
| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Hach MSDS] | |
| Record name | Dipotassium (2,2'-biquinoline)-4,4'-dicarboxylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20646 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
[2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt | |
CAS RN |
63451-34-3 | |
| Record name | (2,2'-Biquinoline)-4,4'-dicarboxylic acid, potassium salt (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063451343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, potassium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | [2,2'-Biquinoline]-4,4'-dicarboxylic acid, dipotassium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3069851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dipotassium [2,2'-biquinoline]-4,4'-dicarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.342 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




